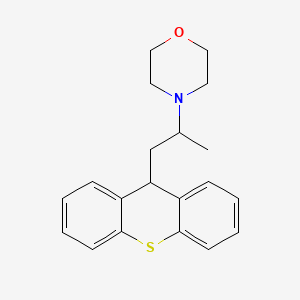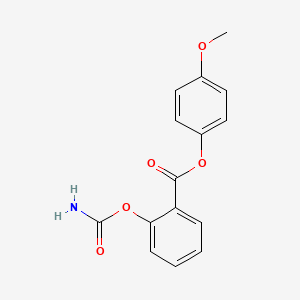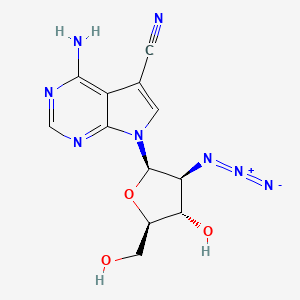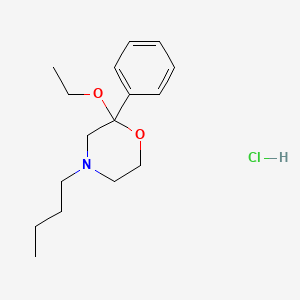
4-Butyl-2-ethoxy-2-phenylmorpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-2-ethoxy-2-phenylmorpholine hydrochloride is a chemical compound with the molecular formula C16H26ClNO2 and a molecular weight of 299.836 g/mol It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure
Preparation Methods
The synthesis of 4-Butyl-2-ethoxy-2-phenylmorpholine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-butylmorpholine with ethyl bromide in the presence of a base to form 4-butyl-2-ethoxymorpholine. This intermediate is then reacted with phenylmagnesium bromide to introduce the phenyl group, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Butyl-2-ethoxy-2-phenylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy or phenyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Butyl-2-ethoxy-2-phenylmorpholine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: This compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter systems.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Butyl-2-ethoxy-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit or activate neurotransmitter receptors, leading to changes in neuronal signaling pathways . The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Butyl-2-ethoxy-2-phenylmorpholine hydrochloride can be compared with other morpholine derivatives such as:
4-Butylmorpholine: Lacks the ethoxy and phenyl groups, resulting in different chemical and biological properties.
2-Ethoxy-2-phenylmorpholine: Similar structure but without the butyl group, leading to variations in its reactivity and applications.
4-Butyl-2-phenylmorpholine: Missing the ethoxy group, which affects its solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
126806-93-7 |
|---|---|
Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
4-butyl-2-ethoxy-2-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-3-5-11-17-12-13-19-16(14-17,18-4-2)15-9-7-6-8-10-15;/h6-10H,3-5,11-14H2,1-2H3;1H |
InChI Key |
LRVFEKWOSKNRAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCOC(C1)(C2=CC=CC=C2)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



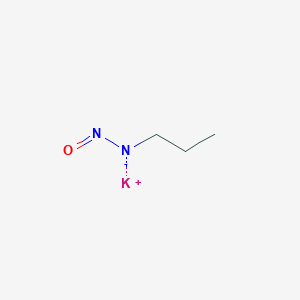
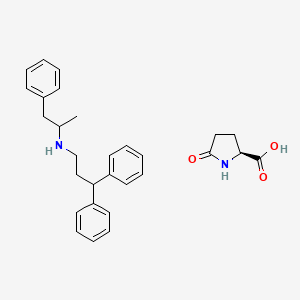
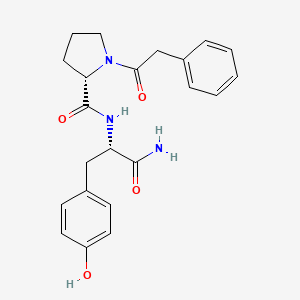
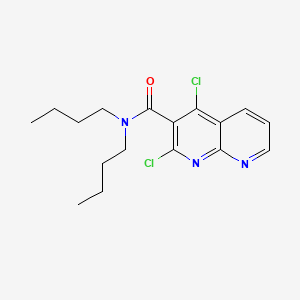
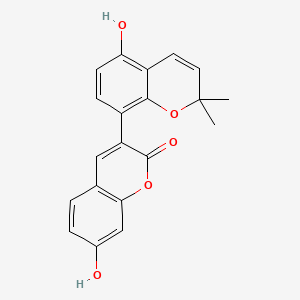
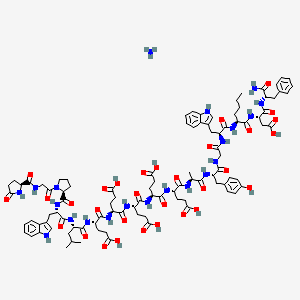
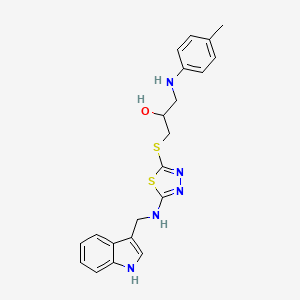
![potassium;3-[bis(carboxylatomethyl)amino]propanoate](/img/structure/B12712104.png)
